molecular formula C12H23NO5S B6597473 rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate CAS No. 862700-27-4

rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate

Cat. No. B6597473
CAS RN: 862700-27-4
M. Wt: 293.38 g/mol
InChI Key: LUECKCZWUUIABD-VHSXEESVSA-N
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Description

Rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate (RTCM) is a synthetic compound that has recently been studied for its potential applications in scientific research. RTCM has been studied for its potential to act as a chiral auxiliary in organic synthesis and as a catalyst in asymmetric synthesis. In addition, RTCM has been studied for its ability to act as a biological agent, particularly in the areas of enzyme inhibition, protein-protein interactions, and signal transduction.

Scientific Research Applications

Rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate has been studied for its potential applications in scientific research. One potential application is in the area of asymmetric synthesis, where rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate can be used as a chiral auxiliary to promote the formation of optically active compounds. rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate has also been studied for its ability to act as an enzyme inhibitor, which can be used to study the mechanism of enzyme action and to identify new drugs. In addition, rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate has been studied for its ability to interact with proteins, which can be used to study the structure and function of proteins. Finally, rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate has been studied for its ability to act as a signal transduction molecule, which can be used to study the regulation of cellular processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate is not yet fully understood. However, it is believed that rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate binds to the active site of enzymes and proteins, which prevents them from performing their normal functions. rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate is also believed to interact with signal transduction molecules, which can affect the activity of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate are not yet fully understood. However, it is believed that rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate can affect the activity of enzymes and proteins, which can affect the metabolism of cells. In addition, rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate is believed to interact with signal transduction molecules, which can affect the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

Rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate has several advantages for lab experiments. One advantage is that rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate is relatively easy to synthesize, which makes it a cost-effective reagent for lab experiments. In addition, rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate has low toxicity, which makes it safe to use in lab experiments. Finally, rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate can be used as a chiral auxiliary to promote the formation of optically active compounds.
However, there are some limitations to using rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate in lab experiments. One limitation is that the mechanism of action of rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate is not yet fully understood, which can make it difficult to interpret the results of lab experiments. In addition, rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate is not a very potent enzyme inhibitor, which can make it difficult to study the mechanism of enzyme action.

Future Directions

There are several potential future directions for the study of rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate. One potential direction is to better understand the mechanism of action of rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, which could lead to the development of more effective enzyme inhibitors. In addition, further research could be done to better understand the biochemical and physiological effects of rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, which could lead to the development of new drugs. Finally, further research could be done to develop more efficient synthesis methods for rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, which could lead to the development of more cost-effective reagents for lab experiments.

Synthesis Methods

Rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate can be synthesized via a three-step process. The first step involves the reaction of tert-butyl alcohol with cyclopentyl bromide to form the cyclopentyl tert-butyl ether. The second step involves the reaction of the cyclopentyl tert-butyl ether with methanesulfonyl chloride to form the rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate. The third and final step involves the reaction of the rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate with dicyclohexylcarbodiimide to form the final product.

properties

IUPAC Name

[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUECKCZWUUIABD-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133198
Record name 1,1-Dimethylethyl N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester

CAS RN

862700-29-6, 862700-27-4
Record name 1,1-Dimethylethyl N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate
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